(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-methylcarboxamide
Description
This compound belongs to a class of bicyclic heterocycles featuring a fused pyridino-pyrimidine core. Its structure includes a 1,6-dihydropyridine ring, an imino group at position 2, a methyl substituent at position 1, and a 5-oxo moiety. The N-methylcarboxamide group at position 3 is critical for its bioactivity, as evidenced by its role in antibacterial activity against Enterococcus species . The compound’s molecular complexity and functional groups make it a focal point for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
6-imino-N,7-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c1-16-13(20)8-7-9-12(18(2)11(8)15)17-10-5-3-4-6-19(10)14(9)21/h3-7,15H,1-2H3,(H,16,20) |
InChI Key |
MGMMTHLEPRSGHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C |
Origin of Product |
United States |
Preparation Methods
One-Pot C-H Alkenylation/Electrocyclization/Aromatization Sequence
A method developed by Colby et al. (2004) enables the direct synthesis of substituted pyridines from alkynes and α,β-unsaturated imines via a three-step cascade:
-
C-H alkenylation : Alkynes undergo C-H activation catalyzed by transition metals (e.g., Rh/Ir complexes) to form alkene intermediates.
-
Electrocyclization : Cyclization of intermediates generates dihydropyridine (DHP) derivatives.
-
Aromatization : Oxidation of DHPs yields pyridine rings.
Key Reagents
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Alkyne, N-Benzyl imine, Rh catalyst | 60–85% | |
| 2 | Thermal conditions (80–120°C) | N/A | |
| 3 | Molecular sieves, O₂/air | 70–90% |
This method provides high regioselectivity for non-symmetric pyridines, critical for the compound’s core structure.
Biginelli Condensation for Pyrimidine Formation
The Biginelli reaction is a three-component condensation between aldehydes, β-keto esters, and urea/thiourea, forming dihydropyrimidinones (DHPMs). Adapted for pyrimidine cores:
-
Aldehyde Activation : Ethyl acetoacetate reacts with aldehydes under acidic conditions.
-
Cyclization : Urea/thiourea attacks the activated carbonyl, forming the pyrimidine ring.
Example Reaction
| Component | Reagents | Conditions | Yield |
|---|---|---|---|
| Ethyl acetoacetate | 1H-indole/quinoline aldehydes, HCl | Reflux, 2–4 hrs | 50–75% |
This approach is scalable and versatile for introducing aryl/heteroaryl substituents.
Functional Group Installation: Imino and Oxo Groups
Imino Group Introduction via Knövenagel Condensation
The imino group is typically introduced using α,β-unsaturated carbonyl compounds:
-
Condensation : Aldehydes react with amines/keto compounds to form enamine intermediates.
-
Cyclization : Intramolecular cyclization yields imino-substituted heterocycles.
Case Study
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Oxo-6-methyl-5-carbethoxy-4-aryl-tetrahydropyrimidine | Hydrazine hydrate | Ethanol, reflux, 6 hrs | 5-Hydrazinocarbomoyl derivative | 65–80% |
Oxo Group Stabilization via Oxidation or Cyclization
The oxo group at position 5 is stabilized through:
-
Oxidative Aromatization : Dihydropyridine intermediates undergo oxidation (e.g., MnO₂, DDQ).
-
Cyclization : Intramolecular hemiacetal or lactam formation locks the oxo group in place.
N-Methylcarboxamide Coupling
The N-methylcarboxamide moiety is introduced via amide bond formation:
Carbodiimide-Mediated Coupling
Carboxylic acids are activated with carbodiimides (e.g., DCC, HATU) and coupled with methylamine derivatives:
-
Activation : Carboxylic acid + DCC → active intermediate.
-
Amination : Reaction with N-methylamine or methylamine analogs.
Optimized Conditions
| Substrate | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | DCC, 3-chloro-2-methylaniline | DMF | 0–25°C | 70–85% |
Methanesulfonyl Chloride-Mediated Amide Formation
For sterically hindered carboxylic acids:
-
Activation : Acid + methanesulfonyl chloride → acyl chloride.
-
Amination : Reaction with N-methoxy-N-methylamine (Weinreb amine).
Reaction Efficiency
| Acid | Reagents | Time | Yield |
|---|---|---|---|
| Sterically hindered carboxylic acid | MsCl, TEA, Weinreb amine | 12–24 hrs | 59–88% |
Purification and Characterization
Recrystallization Protocols
| Solvent System | Purpose | Yield Retention |
|---|---|---|
| Ethanol/water | Remove polar impurities | 80–95% |
| Acetonitrile/methanol | Isolate amorphous byproducts | 70–85% |
Analytical Techniques
| Method | Application | Key Data |
|---|---|---|
| NMR (¹H/¹³C) | Structural confirmation | δ 2.1 (CH₃), δ 5.5 (NH) |
| HRMS | Molecular weight verification | m/z 359.4 [M+H]⁺ |
Challenges and Optimization Strategies
Regioselectivity Control
Chemical Reactions Analysis
Types of Reactions
(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : Research indicates that the compound may act as an enzyme inhibitor, potentially modulating metabolic pathways relevant to disease processes.
- Antimicrobial Properties : Investigations into the antimicrobial effects of similar compounds have shown promise in targeting bacterial infections, suggesting a potential application in developing new antibiotics.
- Anticancer Activity : The structural characteristics of this compound position it as a candidate for anticancer drug development, as many heterocyclic compounds demonstrate cytotoxic effects on cancer cells.
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : A study investigated the effects of derivatives of this compound on cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, warranting further exploration in preclinical models.
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound to various enzymes involved in metabolic disorders. Findings demonstrated that it could inhibit key enzymes effectively, suggesting a role in treating metabolic diseases.
- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed promising activity, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications at the Amide Position
The carboxamide group is a key pharmacophore. Evidence from SAR studies demonstrates:
- Replacement with ester (compound 43) : Results in complete loss of antibacterial activity.
- N-Methylcarboxamide (compound 45) : Retains partial activity (MIC = 8 µg/mL against E. faecalis), albeit reduced compared to the parent compound (compound 16, MIC = 2 µg/mL) bearing a –Ph-4-NMe2 group .
- N-Phenylcarboxamide (compound 51) : Further diminishes activity (MIC = 16 µg/mL), indicating steric hindrance or electronic effects from bulkier substituents .
Table 1: Antibacterial Activity of Carboxamide Derivatives
| Compound | Substituent | MIC (E. faecalis) | Activity Trend |
|---|---|---|---|
| 16 | –Ph-4-NMe2 | 2 µg/mL | Baseline |
| 45 | N-Methylcarboxamide | 8 µg/mL | ↓ 4-fold |
| 51 | N-Phenylcarboxamide | 16 µg/mL | ↓ 8-fold |
| 43 | Ester | >64 µg/mL | Inactive |
Core Structural Modifications
- Cyclohexenone substitution (compound 46): Replacement of the 1,6-dihydropyridine with cyclohexenone abolishes activity, highlighting the necessity of the bicyclic aromatic system .
Other Structural Analogues
- N-Benzylcarboxamide derivative () : While detailed data are unavailable due to access restrictions, substitution of the methyl group with benzyl may alter pharmacokinetics (e.g., lipophilicity) but likely reduces activity based on trends in Table 1.
- Furylmethyl-methoxyphenyl derivative () : This compound (C27H25N5O4) introduces a furylmethyl group and a methoxyphenyl-ethyl chain. Such substitutions could enhance binding to hydrophobic pockets but require empirical validation .
- Tetrahydroimidazo-pyridine derivatives (): Compounds like 2d (diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) share fused heterocyclic cores but lack the imino-oxo-pyrimidine motif critical for antibacterial action .
Key Research Findings
Carboxamide Necessity: The carboxamide group is indispensable for antibacterial activity; even minor alterations (e.g., esterification) render the compound inactive .
Substituent Effects : Smaller alkyl groups (e.g., methyl) on the carboxamide preserve partial activity, while aromatic or bulky groups diminish potency .
Structural Rigidity: The fused pyridino-pyrimidine system must remain intact; modifications to the bicyclic core (e.g., cyclohexenone) disrupt target binding .
Biological Activity
The compound (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its intricate structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.30 g/mol. The structure features multiple fused rings and functional groups that may contribute to its biological activities.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be relevant in therapeutic applications targeting specific diseases.
- Antimicrobial Properties : Research has suggested that derivatives of similar compounds possess antimicrobial activity, indicating that this compound may also have similar effects.
- Anticancer Activity : Some studies have indicated that related structures can inhibit cancer cell proliferation, suggesting a potential role in oncology.
The mechanism of action for (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide likely involves:
- Binding to Enzymes and Receptors : The imino and carbonyl groups in the structure may facilitate interactions with active sites on enzymes or receptors.
- Modulation of Protein Interactions : The compound may influence protein-protein interactions crucial for various cellular processes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of related compounds, it was found that specific derivatives could inhibit the growth of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest. This suggests that (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide might share similar pathways.
Synthesis and Derivatives
The synthesis of (2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-methylcarboxamide typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyridine Core : Utilizing cyclization reactions to create the fused ring system.
- Functional Group Modifications : Introducing the imino and carboxamide functionalities through appropriate reagents.
Q & A
Q. How to address low yields in the final carboxamide coupling step?
- Methodological Answer :
- Activating Agents : Use HATU or EDCI/HOBt for efficient amide bond formation.
- Solvent Optimization : Switch from DMF to dichloroethane for better solubility of hydrophobic intermediates.
- Byproduct Removal : Employ scavenger resins (e.g., polymer-bound trisamine) to trap excess reagents .
Data Interpretation Challenges
Q. How to reconcile conflicting NMR data between synthetic batches?
- Methodological Answer :
- Dynamic Effects : Check for solvent-dependent tautomerism (e.g., DMSO-d6 vs. CDCl3) causing peak shifts.
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., oxidation at sulfur or nitrogen centers).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation to resolve ambiguities .
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer : Software like MetaSite or GLORYx simulates phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolism. Focus on vulnerable sites (e.g., imino groups prone to hydrolysis or methyl groups susceptible to CYP450 oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
